5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-13-5-4-10(8-14(13)18)9-21-15-3-1-2-12-11(15)6-7-19-16(12)20/h1-5,8H,6-7,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFGDPHDFFBADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and isoquinolinone derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the 3,4-dichlorobenzyl chloride reacts with the isoquinolinone derivative to form the desired product.
Industrial Production Methods
Industrial production of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxidized isoquinolinone derivatives.
Reduction: Formation of reduced isoquinolinone derivatives.
Substitution: Formation of substituted isoquinolinone derivatives with various nucleophiles.
Scientific Research Applications
5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Bioactivity :
- The 3,4-dichlorobenzyloxy group in the target compound likely enhances lipophilicity and membrane permeability compared to analogs with single halogen or methyl groups (e.g., ). Chlorine atoms at the 3- and 4-positions may also improve binding to hydrophobic pockets in biological targets, such as enzymes or receptors involved in cancer or infectious diseases .
- Fluorine at the 5-position (e.g., ) increases metabolic stability and electronegativity but reduces steric bulk compared to chlorinated analogs.
Synthetic Accessibility :
- Derivatives with alkyl or alkoxy chains (e.g., ) are synthesized via nucleophilic substitution or oxidation, whereas halogenated benzyloxy groups (e.g., ) require multi-step protocols involving Claisen rearrangement or reductive amination .
Spectroscopic Characterization :
- 1H NMR profiles of related compounds (e.g., 2-phenyl and 6-bromopyridin-3-yl derivatives) show distinct aromatic proton signals between δ 6.5–8.5 ppm, with lactam carbonyls appearing as singlet peaks near δ 7.5–8.0 ppm . The target compound’s dichlorobenzyl group would likely produce split aromatic signals due to para-substitution effects.
Thermodynamic and Solubility Trends :
Biological Activity
5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone class. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is , with a molecular weight of approximately 366.3 g/mol. The compound features a unique isoquinolinone core with a 3,4-dichlorobenzyl group attached via an ether linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is proposed that the compound may modulate enzyme activities and receptor functions, influencing various signaling pathways. The precise mechanisms remain under investigation but are believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neuronal signaling.
Biological Activities
Research indicates several promising biological activities associated with 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one:
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in treating infections.
Anticancer Activity
Preliminary research highlights its potential as an anticancer agent. The compound has demonstrated cytotoxic effects on cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis.
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its interaction with neurotransmitter systems could help mitigate neuronal damage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neurons from oxidative stress |
Case Study: Anticancer Activity
A study investigating the anticancer properties of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one revealed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The results indicated that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Comparative Analysis
When compared to similar compounds within the isoquinolinone class, 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one showcases unique structural features that contribute to its distinct biological activities. For instance:
Table 2: Comparison with Similar Isoquinolinones
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one | Yes | Yes | Yes |
| 2-(3-chlorobenzyl)isoquinolin-1(2H)-one | Moderate | Limited | No |
| 6-methoxyisoquinolin-1(2H)-one | No | Moderate | Yes |
Q & A
Q. What are the optimal synthetic routes for 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized for higher yields?
A common approach involves nucleophilic substitution of the hydroxyl group in 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one with 3,4-dichlorobenzyl bromide under basic conditions. Key steps include:
- Reagent selection : Use anhydrous potassium carbonate as a base to deprotonate the hydroxyl group and activate the substrate for substitution .
- Solvent optimization : Reflux in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction kinetics .
- Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts. Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometry .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- 1H NMR : Confirm regioselectivity of the benzyloxy substitution by observing characteristic aromatic proton shifts (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm) and dihydroisoquinolinone backbone signals (e.g., methylene groups at δ 2.8–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 362.03 for C16H12Cl2NO2) and detects trace impurities .
- X-ray crystallography : Resolves hydrogen-bonding patterns and crystal packing, critical for confirming stereochemistry in derivatives .
Q. How can computational methods predict the compound’s bioavailability and binding affinity for target proteins?
- Molecular docking : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., acetylcholinesterase) to model interactions. Focus on the dichlorophenyl group’s hydrophobic interactions and the dihydroisoquinolinone core’s hydrogen-bonding potential .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and permeability, critical for prioritizing derivatives with favorable pharmacokinetics .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends explain the bioactivity of derivatives bearing substituents on the benzyloxy or dihydroisoquinolinone groups?
- Dichlorophenyl substitution : The 3,4-dichloro configuration enhances electron-withdrawing effects, improving binding to enzymes like acetylcholinesterase. Removing one chlorine reduces potency by ~40% .
- Oxadiazole hybrids : Derivatives with oxadiazole moieties (e.g., 1,2,4-oxadiazol-5-yl) show enhanced anti-inflammatory activity due to increased π-π stacking with aromatic residues in COX-2 .
- Methylation of the dihydroisoquinolinone nitrogen : Reduces metabolic degradation but may decrease solubility, requiring formulation adjustments .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Experimental design : Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV light exposure), and biodegradation (activated sludge assays). Monitor degradation products via LC-MS/MS .
- Bioaccumulation : Measure logKow (octanol-water partition coefficient) to predict partitioning into aquatic organisms. A logKow >3 suggests moderate bioaccumulation risk .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
- Case example : If a derivative shows high in vitro acetylcholinesterase inhibition (IC50 = 0.5 µM) but low in vivo efficacy, investigate:
Q. What strategies enable multi-target engagement (e.g., acetylcholinesterase and β-secretase) while minimizing toxicity?
- Scaffold hybridization : Combine pharmacophores from known inhibitors (e.g., tacrine for acetylcholinesterase and verubecestat for β-secretase) via click chemistry .
- Selectivity screening : Use thermal shift assays to prioritize derivatives with >10-fold selectivity over hERG channels and cytochrome P450 isoforms .
Methodological Resources
- Synthetic protocols : Ref provides step-by-step procedures for benzyloxy substitution and purification.
- Statistical analysis : Apply ANOVA with Fisher’s LSD test (α = 0.05) for bioactivity comparisons across derivatives .
- Crystallography : Ref details hydrogen-bond metrics (e.g., D···A distances <3.0 Å) for structural validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
